Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate

Description

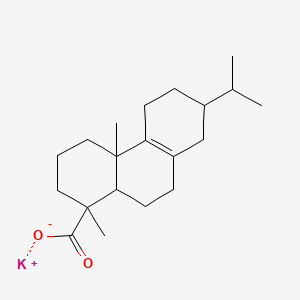

Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate (hereafter referred to as the potassium salt) is a diterpenoid derivative derived from pine resin acids. These compounds are monocarboxylic acids with alkylated hydrophenanthrene backbones, widely utilized in surfactants, polymers, and bioactive molecules . The potassium salt’s crystal structure was resolved using SHELX software, a standard in crystallography for small-molecule refinement . Its structure features a fully hydrogenated phenanthrene core with a carboxylate group complexed to potassium, enhancing its polarity and water solubility compared to neutral analogs.

Properties

CAS No. |

93839-76-0 |

|---|---|

Molecular Formula |

C20H31KO2 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,7,8,9,10,10a-decahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H32O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h13-14,17H,5-12H2,1-4H3,(H,21,22);/q;+1/p-1 |

InChI Key |

VJYBVOKBJCKWGG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate typically involves the reaction of turpentine with a strong base such as potassium hydroxide . The specific steps are as follows:

Reaction with Sodium or Potassium Hydroxide: Turpentine is reacted with a solution of sodium hydroxide or potassium hydroxide.

Reaction with Potassium Chloride: The reaction product is then treated with a solution of potassium chloride to form the desired compound.

Purification: The final product is obtained through filtration, washing, and drying.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of solar energy for low-temperature reactions, ensuring an environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active ingredient in pharmaceutical formulations.

Industry: It is widely used in the production of coatings, lubricants, adhesives, and cleaning agents due to its emulsifying and dispersing properties.

Mechanism of Action

The mechanism of action of Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the mixing of different substances. It also interacts with biological membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The potassium salt belongs to a family of diterpenoid carboxylates, esters, and alcohols. Key analogs include:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Table 2: Physical Property Comparison

Research Findings and Crystallographic Insights

- The potassium salt’s crystal structure was resolved using SHELX software, highlighting its fully saturated phenanthrene core and planar carboxylate group .

- Dehydroabietic acid’s partial unsaturation (octahydro structure) introduces conformational rigidity, influencing its reactivity in esterification and hydrogenation reactions .

Critical Analysis of Divergences

- Hydrogenation State : The potassium salt’s dodecahydro backbone contrasts with dehydroabietic acid’s octahydro structure, affecting solubility and thermal stability.

- Functional Groups: Carboxylates (ionic) vs. esters (non-polar) vs. alcohols (polar but neutral) dictate divergent applications in industrial and biological contexts .

Biological Activity

Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate (CAS Number: 93839-76-0) is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHKO

- Molecular Weight : 342.557 g/mol

- LogP : 4.095 (indicating lipophilicity)

- PSA (Polar Surface Area) : 40.13 Ų

The biological activity of potassium salts often relates to their role in cellular processes. Potassium ions are crucial for maintaining cellular homeostasis and are involved in various physiological functions including:

- Nerve Transmission : Potassium ions facilitate action potentials in neurons by regulating membrane potential.

- Muscle Contraction : They play a significant role in muscle excitability and contraction.

- Enzymatic Reactions : Potassium is a co-factor for several enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that potassium dodecahydro derivatives may exhibit multiple pharmacological effects:

- Anti-inflammatory Properties : Some studies suggest that compounds similar to potassium 1,2,3,4,... may reduce inflammation markers in vitro.

- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells.

- Neuroprotective Effects : There is emerging evidence that potassium derivatives can protect neuronal cells from damage due to excitotoxicity.

Case Studies and Experimental Data

Several studies have explored the biological effects of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.